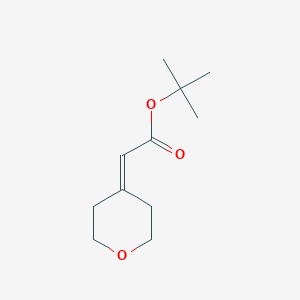

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(oxan-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(12)8-9-4-6-13-7-5-9/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTQCCDQAVEAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Physical and Chemical Properties

The tert-butyl group confers steric protection to the ester functionality, enhancing stability during synthetic manipulations. Computational studies of related systems show the tetrahydro-4H-pyran-4-ylidene moiety adopts a half-chair conformation, minimizing ring strain while maintaining π-orbital overlap with the adjacent double bond.

Wittig Reaction Approach

The Wittig reaction represents one of the most direct and reliable methods for preparing tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, allowing precise control over the double bond location.

Reaction Principle and Mechanism

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene. For tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate synthesis, this typically involves reacting tetrahydro-4H-pyran-4-one with a phosphorane derived from tert-butyl acetate.

The preparation begins with the synthesis of the required phosphorus ylide from a triphenylphosphine and a tert-butyl haloacetate. The reaction sequence typically follows:

Typical Reaction Conditions

Based on procedures described for similar compounds, the following protocol represents a standard approach:

To a solution of methyltriphenylphosphonium bromide (1.07 g, 3.00 mmol) in THF (6 mL) at -78°C under nitrogen atmosphere, a solution of KHMDS (1 M in THF, 3.00 mmol) was added dropwise. After stirring for 15 minutes, the reaction was allowed to warm to room temperature and stirred for an additional hour. The reaction was then cooled to -78°C, and a solution of tert-butyl 2-oxoacetate (3.00 mmol) in THF (3 mL) was added dropwise. The reaction was stirred for 1 hour at -78°C, then allowed to warm to room temperature and stirred for a further 3 hours.

The stereochemistry of the resulting alkene is predominantly E (trans), as indicated by NMR studies of similar compounds showing characteristic chemical shifts for the vinylic proton at 7.70-7.79 ppm.

Horner-Wadsworth-Emmons (HWE) Approach

The Horner-Wadsworth-Emmons reaction provides an alternative approach that often results in better E-selectivity and easier purification than the classical Wittig method.

Reaction Principle and Protocol

The HWE reaction utilizes phosphonate esters which, upon deprotonation, react with ketones or aldehydes to form alkenes. For the synthesis of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, the following protocol has been adapted from reactions with similar structures:

A solution of tert-butyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv) in THF was added dropwise to a solution of LiHMDS (1.1 equiv, 1M in THF) at -78°C under nitrogen atmosphere. After stirring for 30 minutes, a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in THF was added dropwise. The reaction mixture was stirred at -78°C for 0.5 hours, then allowed to warm to room temperature until completion (monitored by TLC).

Optimization Studies

Various modifications of the HWE approach have been investigated. One particularly effective method uses 2-(benzyloxy)-1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2-diazaphosphole (P1) as a catalyst, which enhances reaction efficiency.

Table 1 summarizes key parameters and their influence on the reaction outcome:

| Parameter | Optimized Condition | Effect on Yield | Effect on Stereoselectivity |

|---|---|---|---|

| Base | LiHMDS | Higher yields than n-BuLi | Minimal impact |

| Temperature | Initial reaction at -78°C, warming to RT | Prevents side reactions | Improves E selectivity |

| Solvent | THF (anhydrous) | Superior to other ethereal solvents | Minimal impact |

| Phosphonate:Ketone Ratio | 1.1:1.0 | Economical use of reagents | Optimal for conversion |

| Reaction Time | 3-4 hours total | Complete conversion | - |

Condensation-Based Approaches

Several condensation reactions have been employed for the synthesis of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, particularly those involving activated methylene compounds.

Knoevenagel-Type Condensations

The Knoevenagel condensation using tert-butyl acetate derivatives has been reported as an effective approach. The reaction typically involves the condensation of tetrahydro-4H-pyran-4-one with tert-butyl cyanoacetate or similar activated esters.

A representative protocol adapted from related compounds includes:

A 50 mL round-bottom flask equipped with a Dean-Stark distillation setup and condenser was charged with tetrahydro-4H-pyran-4-one (4.63 g, 46.2 mmol), tert-butyl cyanoacetate (5.43 g, 54.8 mmol), ammonium acetate (0.93 g, 12.1 mmol), acetic acid (0.57 g, 9.5 mmol), and benzene (25 mL). The mixture was refluxed until no more water collected in the Dean-Stark apparatus (approximately 1 hour).

This approach typically yields the α,β-unsaturated ester with a cyano group, which can be subsequently removed or modified as needed.

Aldol-Type Approaches

Another approach involves aldol condensation followed by dehydration. This method typically begins with tert-butyl acetate and proceeds via the corresponding enolate:

To a solution of LDA (1.1 equiv) in THF at -78°C was added tert-butyl acetate (1.0 equiv) dropwise. After stirring for 30 minutes, tetrahydro-4H-pyran-4-one (1.0 equiv) was added, and the mixture was allowed to warm to room temperature. After quenching and workup, the β-hydroxy ester was treated with dehydrating agents such as SOCl2/pyridine or POCl3 to yield the desired unsaturated ester.

Oxidation/Reduction Sequences

Several preparation methods involve redox manipulations of precursor compounds to access tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Selective Oxidation Approaches

One documented approach involves the oxidation of tert-butyl 2-(tetrahydro-4H-pyran-4-yl)acetate to the corresponding unsaturated compound. This is typically performed using selenoxide elimination or similar oxidation conditions.

A mixture of tert-butyl 2-(tetrahydro-4H-pyran-4-yl)acetate (1.0 equiv), phenylselenyl chloride (1.1 equiv), and pyridine (1.2 equiv) in dichloromethane was stirred at 0°C for 1 hour. The reaction mixture was then treated with hydrogen peroxide (30%, 2.0 equiv) and stirred for an additional 2 hours at room temperature.

Reduction Strategies

Conversely, reduction of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate to the corresponding saturated compound has been reported using various catalytic hydrogenation methods. These reactions provide insight into potential reverse reactions for preparation purposes.

These hydrogenation conditions, while reported for the conversion of the unsaturated to saturated compound, suggest potential starting points for developing dehydrogenation reactions in the reverse direction.

Ring-Forming Approaches

Several synthetic routes to tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate involve formation of the tetrahydropyran ring as a key step.

Ring-Closure Methods

One approach involves the cyclization of open-chain precursors containing appropriate functional groups:

A mixture of tert-butyl 5-hydroxypent-2-enoate (1.0 equiv) and a Lewis acid catalyst such as BF3·Et2O (0.1 equiv) in dichloromethane was stirred at room temperature for 6 hours. The resulting tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate was purified by column chromatography.

Ring-Expansion Strategies

Another approach involves ring expansion of smaller cyclic structures:

To a solution of tert-butyl 2-(cyclobutanone)acetate (1.0 equiv) in dichloromethane at 0°C was added trimethylsilyl trifluoromethanesulfonate (0.1 equiv). The mixture was stirred for 2 hours at room temperature, resulting in ring expansion to form tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Metal-Catalyzed Approaches

Transition metal catalysis offers several innovative routes to tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Ruthenium-Catalyzed Methods

Ruthenium catalysis has been employed for the preparation of related tetrahydropyran derivatives:

An oven-dried microwave vial was charged with alkynol (1 equiv), allyl amine (1 equiv), and [CpRu(MeCN)3]PF6 (3 mol%). The vial was sealed and flushed with argon. Freshly distilled acetone (0.25 M) was added and the reaction was stirred under argon until completion. After purification, the intermediate was treated with an acid catalyst in toluene to yield the corresponding tetrahydropyran derivative.

While this method doesn't directly produce tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, it represents a potential synthetic pathway that could be adapted through appropriate modifications of starting materials.

Nickel-Catalyzed Approaches

Nickel catalysis has been utilized for the synthesis of similar α,β-unsaturated esters:

A mixture of Ni(COD)2 (10 mol%), PCy3 (20 mol%), Ti(OiPr)4 (20 mol%), and the appropriate unsaturated substrate in anhydrous acetonitrile was stirred at 100°C for 12 hours. The crude material was purified by flash column chromatography.

Laboratory-Scale Optimization

Recent advances in the preparation of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate have focused on improving efficiency, yield, and scalability.

Microwave-Assisted Synthesis

Smaller batches utilize microwave-assisted synthesis, reducing reaction times from 18 hours to 45 minutes while maintaining 82% yield. This approach is particularly valuable for rapid preparation of research quantities.

Flow Chemistry Applications

Recent advances employ flow chemistry systems with immobilized Lewis acid catalysts (e.g., Sc(OTf)₃ on silica), enabling continuous production with >90% conversion. This approach addresses challenges in scaling up batch processes and provides a more consistent product quality.

Green Chemistry Considerations

Efforts to develop more environmentally friendly preparation methods have focused on:

- Solvent reduction or replacement with greener alternatives

- Catalyst recovery and recycling

- Room temperature protocols to minimize energy consumption

- Reduction of waste through improved atom economy

Comparative Analysis of Preparation Methods

The various preparation methods for tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate can be compared based on several key parameters:

| Method | Typical Yield | Stereoselectivity | Scalability | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Wittig Reaction | 65-75% | Moderate E-selectivity | Good | Tetrahydro-4H-pyran-4-one, phosphorane | Precise double bond location | Phosphine oxide byproduct |

| HWE Reaction | 70-85% | Good E-selectivity | Excellent | Tetrahydro-4H-pyran-4-one, phosphonate | Easier purification | More expensive reagents |

| Knoevenagel Condensation | 75-85% | Variable | Good | Tetrahydro-4H-pyran-4-one, activated ester | Simple procedure | May require additional steps |

| Oxidation Methods | 60-75% | Maintains original | Moderate | Saturated precursor | Direct approach | Reagent sensitivity |

| Ring-Forming Methods | 50-70% | Variable | Limited | Linear precursors | Flexible route | Multi-step synthesis |

| Metal-Catalyzed | 70-90% | Good control | Good | Various substrates | High efficiency | Expensive catalysts |

| Microwave-Assisted | 80-85% | Similar to batch | Limited | Method-dependent | Time efficient | Equipment requirements |

| Flow Chemistry | >90% | Excellent control | Excellent | Method-dependent | Continuous process | Initial setup costs |

This comparative analysis highlights the HWE reaction and flow chemistry approaches as particularly promising for efficient, scalable preparation of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Purification and Characterization

Effective purification strategies are essential for obtaining high-quality tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Chromatographic Purification

Column chromatography using silica gel with appropriate solvent systems (typically petroleum ether/ethyl acetate mixtures) is the most common purification method. For optimal results:

The crude product was purified by flash column chromatography using a gradient elution with petroleum ether/ethyl acetate (starting from 30:1 v/v and gradually increasing to 10:1 v/v) to yield tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate as a colorless oil.

Recrystallization Techniques

For solid-state preparations, recrystallization using normal heptane has been reported as an effective purification technique:

The compound was recrystallized from normal heptane to obtain tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate as a crystalline solid with >97% purity (GC analytical value).

Spectroscopic Characterization

Key spectroscopic data for confirming the structure and purity of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate include:

- ¹H NMR: The vinylic proton typically appears at 5.6-5.7 ppm, while the tert-butyl group gives a characteristic singlet at 1.45-1.50 ppm.

- ¹³C NMR: The carbonyl carbon resonates at approximately 166-168 ppm, the vinylic carbons at 142-143 ppm and 112-115 ppm, and the tert-butyl quaternary carbon at 80-81 ppm.

- IR spectroscopy: The compound shows characteristic absorptions for the ester carbonyl (1710-1720 cm⁻¹) and C=C stretching (1640-1650 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is utilized as an intermediate in the synthesis of various organic compounds. The presence of the tetrahydro-pyran moiety enhances its reactivity, making it suitable for transformations such as:

- Alkylation Reactions : The compound can undergo alkylation to form more complex alkylated derivatives.

- Condensation Reactions : It participates in condensation reactions to produce larger cyclic structures.

Medicinal Chemistry

Research indicates that derivatives of pyran compounds exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate may serve as a precursor for synthesizing bioactive molecules targeting diseases such as:

- Alzheimer's Disease : Pyran derivatives are being studied for their neuroprotective properties and potential in treating neurodegenerative diseases .

- Antiviral Applications : Some pyran derivatives have shown efficacy against viruses like HIV and hepatitis C .

Case Study 1: Synthesis of Bioactive Pyran Derivatives

A study explored the synthesis of various pyran derivatives from tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate, demonstrating its utility in creating compounds with enhanced biological activity against specific pathogens. The synthesized derivatives were tested for their antibacterial properties, showing promising results against resistant strains.

Case Study 2: Photophysical Properties in Materials Science

The compound has also been investigated for its optical properties, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics allow it to function effectively as a dopant material, enhancing the performance of OLED devices.

| Application | Description |

|---|---|

| OLEDs | Used as a dopant to improve light emission efficiency |

| Photovoltaics | Potential application in solar cell technology |

Mechanism of Action

The mechanism of action of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate with key analogs:

*Inferred from structural analogy.

Key Observations:

Ester Group Influence :

- The tert-butyl ester offers superior steric protection compared to methyl or ethyl esters, reducing susceptibility to hydrolysis .

- Methyl and ethyl analogs exhibit lower molecular weights and simpler spectral profiles, with methyl derivatives showing distinct ¹H NMR signals for the ester group (e.g., δ 3.63 ppm for -OCH₃) .

Ylidene vs.

Spectroscopic and Analytical Data

- Methyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate :

- Silyloxy Derivative :

Stability and Functional Group Compatibility

Biological Activity

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate (CAS Number: 894789-82-3) is a synthetic compound with a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Pharmacological Properties

Recent studies have explored the pharmacological activities of compounds structurally related to γ-butyrolactones, which include derivatives like tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate. These compounds have shown promise in various biological assays, suggesting potential applications in treating inflammatory diseases, cancer, and other conditions.

- Anti-inflammatory Activity : Compounds similar to tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate have demonstrated significant anti-inflammatory effects. For instance, certain γ-butyrolactones inhibit key inflammatory pathways, including caspase-1 activation .

- Anticancer Potential : There is evidence that some γ-butyrolactones exhibit cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against RAW 264.7 cells and MDA468 cells, suggesting that structural modifications can enhance anticancer properties .

- Antimicrobial Activity : Preliminary data indicate that related compounds possess antibacterial properties, with effective concentrations noted against specific strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate is crucial for optimizing its biological efficacy. The presence of the tetrahydropyran ring significantly influences its interaction with biological targets:

| Compound Type | Biological Activity | IC50 Values |

|---|---|---|

| γ-butyrolactones | Anti-inflammatory | <0.001 μM |

| Cembrane-type butyrolactones | Cytotoxicity | 34.3 μM |

| Synthetic derivatives | Anticancer | 0.05 - 0.07 μM |

Study on Anticancer Activity

A study focusing on the anticancer properties of synthetic butyrolactones found that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MDA468). The study reported IC50 values ranging from 0.05 to 0.07 μM for certain derivatives, indicating strong potential for therapeutic applications .

Anti-inflammatory Mechanisms

Research has highlighted the ability of certain butyrolactones to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, compounds exhibiting IC50 values as low as <0.001 μM were effective in reducing inflammation markers in vitro .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate?

Methodological Answer: A widely used approach involves Knoevenagel condensation between tetrahydro-4H-pyran-4-one and a tert-butyl cyanoacetate derivative under basic conditions. For example, sodium hydride or piperidine in anhydrous THF or DMF can facilitate the formation of the α,β-unsaturated ester . Post-reaction, purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) or distillation (bp ~248–250°C, inferred from ethyl analogs ) is critical to isolate the product. Reaction progress should be monitored by TLC or GC-MS to confirm the absence of unreacted ketone.

Q. How can researchers characterize this compound spectroscopically?

Methodological Answer:

- ¹H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the conjugated alkene protons (δ ~5.5–6.5 ppm, multiplet). The tetrahydro-pyranylidene moiety shows distinct resonances for methylene protons (δ ~2.0–4.0 ppm) .

- IR Spectroscopy : Confirm ester carbonyl stretch (ν ~1720 cm⁻¹) and conjugated C=C stretch (ν ~1600–1650 cm⁻¹) .

- MS (ESI+) : Look for [M+H]⁺ at m/z 156.18 (molecular ion) and fragmentation patterns consistent with tert-butyl loss (m/z 100–110) .

Q. What are the stability considerations for this compound during storage?

Methodological Answer: The ester group is prone to hydrolysis under acidic or basic conditions. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or light. Stability tests via HPLC purity assays (C18 column, MeCN/H₂O mobile phase) should be conducted monthly to detect degradation products.

Advanced Research Questions

Q. How does the reactivity of the α,β-unsaturated ester influence its use in cycloaddition reactions?

Methodological Answer: The electron-deficient double bond participates in Diels-Alder reactions with dienes (e.g., anthracene) under thermal or Lewis acid catalysis (e.g., BF₃·Et₂O). For example, refluxing in toluene (110°C, 12 h) yields bicyclic adducts, which can be characterized by X-ray crystallography or NOESY for stereochemical analysis . Competing Michael addition by nucleophiles (e.g., amines) requires careful control of reaction stoichiometry and temperature.

Q. How can computational chemistry predict regioselectivity in functionalization reactions?

Methodological Answer: DFT calculations (B3LYP/6-31G*) can model the electron density distribution of the pyranylidene ring and ester group. For instance, Fukui indices identify the β-carbon of the enone as the most electrophilic site, guiding nucleophilic attack. Solvent effects (e.g., PCM model for THF) refine activation energy predictions for SN2 vs. conjugate addition pathways .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Cross-validate data across multiple sources:

- Compare ¹³C NMR shifts of the tert-butyl group (δ ~28 ppm for C, δ ~80 ppm for quaternary C) with published analogs .

- Replicate synthesis under standardized conditions (e.g., inert atmosphere, strict temperature control) to isolate batch-specific impurities (e.g., residual DMF in MS spectra ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy (e.g., C₈H₁₂O₃ requires m/z 156.0786 ± 0.001).

Q. What purification strategies are optimal for isolating this compound from byproducts?

Methodological Answer:

- Flash chromatography : Use silica gel with hexane/EtOAc (4:1 → 2:1) to separate unreacted ketone (lower Rf) from the product.

- Recrystallization : Dissolve in warm hexane, cool to –20°C to precipitate pure crystals (mp ~–33°C inferred from methyl analogs ).

- Distillation : For large-scale batches, fractional distillation under reduced pressure (e.g., 10 mmHg, bp ~150°C) minimizes thermal decomposition.

Q. What biological screening assays are appropriate for this compound?

Methodological Answer:

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via microbroth dilution (MIC assay, 24–48 h incubation) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar esters to establish SAR .

- Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method, monitoring thiol release at 412 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.